molecular formula C15H20N2O2 B2935810 5-(1-Adamantyl)-2-furohydrazide CAS No. 897545-05-0

5-(1-Adamantyl)-2-furohydrazide

Cat. No.: B2935810
CAS No.: 897545-05-0
M. Wt: 260.337
InChI Key: WQBKUAYJWOXZTE-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-furohydrazide is a chemical compound that features a unique structure combining an adamantane moiety with a furohydrazide group Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the furohydrazide group introduces additional functional versatility

Future Directions

Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional . Future research may focus on the synthesis of new adamantane derivatives and their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2-furohydrazide typically involves the reaction of 1-adamantylamine with furoic acid hydrazide. The process can be carried out under mild conditions, often using ethanol as a solvent and heating the mixture to reflux. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired furohydrazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane moiety but lacks the furohydrazide group.

    2-Furoic Acid Hydrazide: Contains the furohydrazide group but lacks the adamantane moiety.

    5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: Similar in structure but with different functional groups.

Uniqueness

5-(1-Adamantyl)-2-furohydrazide is unique due to its combination of the adamantane and furohydrazide moieties, which confer both stability and functional versatility. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(1-adamantyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKUAYJWOXZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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